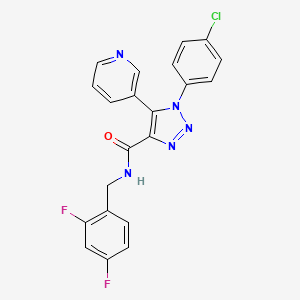

1-(4-chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

1-(4-Chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative with a complex heterocyclic architecture. Its structure comprises a 1,2,3-triazole core substituted at the 1-position with a 4-chlorophenyl group, at the 5-position with a pyridin-3-yl moiety, and at the 4-position with a carboxamide group linked to a 2,4-difluorobenzyl chain. This compound belongs to a class of molecules known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in structurally analogous triazole derivatives .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(2,4-difluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF2N5O/c22-15-4-7-17(8-5-15)29-20(14-2-1-9-25-11-14)19(27-28-29)21(30)26-12-13-3-6-16(23)10-18(13)24/h1-11H,12H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHOYVQBWPXAQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)NCC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chlorophenyl)-N-(2,4-difluorobenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on anticancer, antifungal, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and is characterized by the presence of a chlorophenyl and difluorobenzyl substituent. Its molecular formula is , with a molecular weight of approximately 439.36 g/mol.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance:

- Cell Line Studies : A derivative similar to the compound showed an IC50 value of 0.43 µM against HCT116 colon cancer cells, indicating potent antiproliferative activity. This compound also induced apoptosis and inhibited cell migration significantly compared to controls .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of NF-kB signaling pathways. The compound decreased DNA binding activity of NF-kB by inhibiting p65 phosphorylation and increasing IkBα levels, which leads to reduced cell proliferation and migration .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Triazole Derivative 1 | HCT116 | 0.43 | NF-kB inhibition |

| Triazole Derivative 2 | MCF-7 | 1.5 | Apoptosis induction |

Antifungal Activity

The triazole core is well-known for its antifungal properties. Research indicates that derivatives of triazoles can effectively combat fungal infections:

- Fungal Resistance : With the rise of antifungal resistance, novel triazole derivatives are being synthesized to enhance efficacy against resistant strains. The structure-activity relationship (SAR) studies show that modifications in the triazole structure can lead to improved antifungal activity .

| Triazole Derivative | Fungal Strain | Activity |

|---|---|---|

| Triazole A | Candida albicans | Strong |

| Triazole B | Aspergillus niger | Moderate |

Other Pharmacological Effects

In addition to anticancer and antifungal activities, triazole compounds have been explored for various other biological effects:

- Anti-inflammatory Properties : Some studies suggest that triazoles can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Beyond fungi, certain triazoles exhibit broad-spectrum antimicrobial properties against bacteria.

Case Studies

Several case studies have highlighted the potential of triazole derivatives in clinical applications:

- Case Study on Cancer Treatment :

- Case Study on Antifungal Efficacy :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound’s structural uniqueness lies in its triazole core and substitution pattern. Comparisons with similar compounds reveal key trends:

- Pyridinyl Substituents : Ethyl 1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate derivatives (e.g., ethyl 1-(2-bromo-5-fluoropyridin-3-yl)-5-(2,4-dichlorophenyl)-1H-1,2,4-triazole-3-carboxylate) exhibit potent antibacterial and antiproliferative activities, attributed to pyridine’s role in enhancing π-π stacking and hydrogen bonding with biological targets . The pyridin-3-yl group in the target compound may similarly improve binding to enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, a target in antimicrobial therapy .

- Halogenated Benzyl Groups: Compounds such as 5-amino-1-(4-fluorobenzyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () highlight the importance of fluorinated benzyl groups in modulating pharmacokinetics. The 2,4-difluorobenzyl chain in the target compound likely enhances metabolic stability compared to non-fluorinated analogues, as fluorine reduces oxidative degradation .

- Chlorophenyl vs. Dichlorophenyl : The 4-chlorophenyl group in the target compound contrasts with 2,6-dichloro-4-(trifluoromethyl)phenyl substituents in Fipronil derivatives (). While the latter are potent insecticides due to strong electron-withdrawing effects, the single chloro substituent in the target compound may balance hydrophobicity and toxicity for therapeutic applications .

Pharmacological and Functional Comparisons

- Antibacterial Activity : Triazole-carboxamides with pyridinyl and halogenated aryl groups (e.g., compound 10 in ) show moderate to strong antibacterial activity against Gram-positive pathogens. The target compound’s 2,4-difluorobenzyl group may improve membrane penetration, akin to sulfonamide-containing pyrazoles in , which inhibit bacterial folate synthesis .

- Antiproliferative Potential: Ethyl 1-(pyridin-3-yl)triazole derivatives in demonstrate IC₅₀ values <10 µM against cancer cell lines. The pyridin-3-yl and triazole moieties in the target compound suggest similar mechanisms, possibly via kinase inhibition or apoptosis induction .

- Unlike CB1/CB2 agonists (e.g., WIN 55212-2), the target compound’s bulkier substituents may limit receptor modulation, favoring peripheral over central effects .

Data Table: Key Comparisons with Analogues

Key Findings and Trends

- Halogenation : Fluorine and chlorine atoms enhance bioactivity by improving lipophilicity and resistance to enzymatic degradation .

- Heteroaromatic Moieties : Pyridine and triazole rings contribute to target binding via hydrogen bonding and π-interactions .

- Carboxamide Linkers : Improve solubility and enable interactions with serine/threonine kinases or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.